2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide
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Overview
Description
2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific solvents and catalysts.
Chemical Reactions Analysis
2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide include other pyrimidine derivatives such as:
2,4-dichloro-5-methylpyrimidine: Used in the synthesis of various organic compounds.
2-dimethylaminoethyl chloride hydrochloride: An intermediate in the synthesis of pharmaceuticals and other organic molecules.
Compared to these compounds, this compound has unique structural features that may confer distinct pharmacological properties and reactivity.
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11-5-6-13(14(17)7-11)15(22)21(4)10-12-8-18-16(19-9-12)20(2)3/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIFIXOYHXCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=CN=C(N=C2)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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